molecular formula C18H17NO3 B12848587 7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one

7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one

Cat. No.: B12848587
M. Wt: 295.3 g/mol
InChI Key: BULRGTYASNYSJZ-UHFFFAOYSA-N
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Description

7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Appropriate starting materials such as 2,5-dimethyl-3-(pyridin-2-yl)chromen-4-one and ethylating agents.

    Reaction Conditions: The reaction might be carried out under reflux conditions in the presence of a base such as potassium carbonate.

    Purification: The product can be purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one would involve its interaction with specific molecular targets. This might include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one
  • 7-Hydroxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one

Uniqueness

7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one might exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

7-ethoxy-2,5-dimethyl-3-pyridin-2-ylchromen-4-one

InChI

InChI=1S/C18H17NO3/c1-4-21-13-9-11(2)16-15(10-13)22-12(3)17(18(16)20)14-7-5-6-8-19-14/h5-10H,4H2,1-3H3

InChI Key

BULRGTYASNYSJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)C3=CC=CC=N3

Origin of Product

United States

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